REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O>C(O)(=O)C>[C:14]1([N:12]=[N:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
10.13 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
during 15 minutes a light yellow suspension was formed
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
resulting in a green suspension
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed once with 50 mL of cold glacial acetic acid and five times with 50 mL portions of cold water
|
Type
|
DISSOLUTION
|
Details
|
The orange precipitate was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
to boiling in a mixture of 160 mL of ethanol and 40 mL of water
|
Type
|
TEMPERATURE
|
Details
|
After unforced cooling to room temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled on an ice/water bath
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
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WASH
|
Details
|
The filtercake was washed six times with 25 mL of externally cooled ethanoL
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |